molecular formula C12H7NO2 B1274769 2-(5-Formyl-2-furyl)benzonitrile CAS No. 299442-23-2

2-(5-Formyl-2-furyl)benzonitrile

Cat. No. B1274769
M. Wt: 197.19 g/mol
InChI Key: AXHWLBNYUIICMH-UHFFFAOYSA-N
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Description

The compound of interest, 2-(5-Formyl-2-furyl)benzonitrile, is a biaryl molecule with potential applications in pharmaceuticals and as a building block in organic synthesis. It is related to compounds that have been synthesized and studied for their various chemical properties and reactivity patterns. The synthesis of related furyl-benzonitrile derivatives has been reported, indicating the importance of these compounds in the field of organic chemistry .

Synthesis Analysis

The synthesis of o-(5-Formyl-2-furyl)benzonitrile has been achieved through methods such as the Gomberg-Bachmann-Hey reaction, which is an older method for preparing such compounds. This reaction was chosen for its suitability for multigram synthesis, which is essential for the development of drug candidates with furyl-aryl structural features . Other methods for synthesizing related compounds involve Suzuki-Miyaura cross-coupling reactions, which have been used to produce 2-formyl-5-heteroarylfuran derivatives from 5-formyl-2-furylboronic acid .

Molecular Structure Analysis

The molecular structure of 2-(5-Formyl-2-furyl)benzonitrile is characterized by the presence of a furyl group attached to a benzonitrile moiety. The furyl group is known to participate in various reactions due to its electron-rich nature. For instance, studies on related compounds such as 2-(2-furyl)benzothiazole have shown that electrophilic reactions typically occur at the 5-position of the furan ring .

Chemical Reactions Analysis

The chemical reactivity of furyl-containing compounds is diverse. For example, 5-formyl-2-furylboronic acid has been used in Suzuki-Miyaura cross-coupling reactions, followed by Wittig olefination to produce pi-conjugated systems . Similarly, the synthesis of derivatives of 3-(5-nitro-2-furyl)acrylonitrile has been explored, demonstrating the versatility of furyl compounds in forming various heterocyclic structures . The reactivity of these compounds underlines the potential transformations that 2-(5-Formyl-2-furyl)benzonitrile could undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(5-Formyl-2-furyl)benzonitrile are not detailed in the provided papers, related furyl compounds exhibit interesting properties. For instance, the electrophilic and radical substitution reactions of 2-(2-furyl)benzothiazole have been studied, indicating that such compounds are reactive towards various reagents and can form multiple derivatives . The physical properties such as solubility, melting point, and stability of these compounds are crucial for their application in synthesis and pharmaceuticals.

Scientific Research Applications

Furan platform chemicals are directly available from biomass and have a wide range of potential applications . They can be used to synthesize a spectacular range of compounds economically from biomass . The specific scientific field for this would be Green Chemistry .

The application involves the manufacture of furan platform chemicals (FPCs) from biomass, replacing traditional resources such as crude oil . The methods of application involve detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc., involved in the reaction . The outcomes include improvements in the manufacture of FPCs, with yields achievable in industry around 50% based on the monomeric pentose content in the hemicellulose raw material .

For instance, they can be used to synthesize a spectacular range of compounds economically from biomass . This involves the manufacture of furan platform chemicals (FPCs) from biomass, replacing traditional resources such as crude oil . The methods of application involve detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc., involved in the reaction . The outcomes include improvements in the manufacture of FPCs, with yields achievable in industry around 50% based on the monomeric pentose content in the hemicellulose raw material .

For instance, they can be used to synthesize a spectacular range of compounds economically from biomass . This involves the manufacture of furan platform chemicals (FPCs) from biomass, replacing traditional resources such as crude oil . The methods of application involve detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc., involved in the reaction . The outcomes include improvements in the manufacture of FPCs, with yields achievable in industry around 50% based on the monomeric pentose content in the hemicellulose raw material .

properties

IUPAC Name

2-(5-formylfuran-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHWLBNYUIICMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391138
Record name 2-(5-formyl-2-furyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Formyl-2-furyl)benzonitrile

CAS RN

299442-23-2
Record name 2-(5-formyl-2-furyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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